1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
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Overview
Description
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene], also known as HBTU, is a commonly used coupling reagent in peptide synthesis. It is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dichloromethane. HBTU has gained popularity due to its high efficiency, low toxicity, and ease of use in peptide synthesis.
Scientific Research Applications
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is widely used in peptide synthesis due to its high coupling efficiency and low epimerization rates. It has been used in the synthesis of various peptides, including antimicrobial peptides, neuropeptides, and cyclic peptides. 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has also been used in the synthesis of peptidomimetics and glycopeptides. In addition, 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has been used in the synthesis of oligonucleotides and oligosaccharides.
Mechanism of Action
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] works by activating carboxylic acids in the presence of a base, such as N,N-diisopropylethylamine (DIPEA). The activated carboxylic acid then reacts with an amine to form a peptide bond. 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is known to form a highly reactive O-acylisourea intermediate, which reacts with the amine to form the peptide bond. 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has been shown to have a higher activation rate than other commonly used coupling reagents, such as HATU and PyBOP.
Biochemical and Physiological Effects:
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] itself does not have any biochemical or physiological effects. However, the peptides synthesized using 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] may have various biological activities. For example, antimicrobial peptides synthesized using 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] have been shown to have antibacterial, antifungal, and antiviral activities. Neuropeptides synthesized using 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] have been shown to have various physiological effects, such as regulating appetite and mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is its high coupling efficiency, which reduces the amount of side products and increases the yield of the desired peptide. 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] also has a low epimerization rate, which is important for synthesizing peptides with high purity. Another advantage of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is its ease of use, as it can be dissolved in various organic solvents and does not require special handling. However, one limitation of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is its relatively high cost compared to other coupling reagents, such as HATU and PyBOP. 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] in peptide synthesis. One direction is the development of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] derivatives with improved solubility and reactivity. Another direction is the use of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] in the synthesis of complex peptides, such as cyclic peptides and peptoids. 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] may also be used in the synthesis of peptide-based drugs and therapeutics. Overall, 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a versatile and efficient coupling reagent that has many potential applications in peptide synthesis and beyond.
Synthesis Methods
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is synthesized by reacting hexamethylenetetramine with 4-(chloromethyl)benzyl alcohol in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]. The synthesis of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is relatively simple and can be performed on a large scale.
Properties
IUPAC Name |
1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHDIKGDQTDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746587 |
Source
|
Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121961-20-4 |
Source
|
Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Merrifield�s peptide resin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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